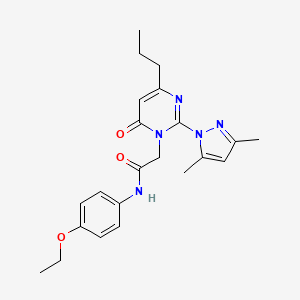

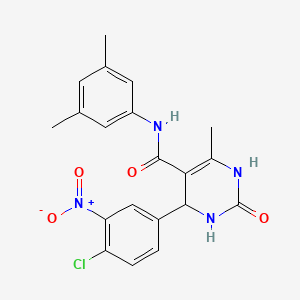

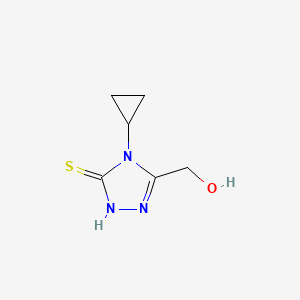

![molecular formula C21H23N5O5 B2520896 Ethyl 4-[2-(3-hydroxypropyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzoate CAS No. 896596-63-7](/img/structure/B2520896.png)

Ethyl 4-[2-(3-hydroxypropyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of various ethyl benzoate derivatives has been explored in the provided studies. For instance, the synthesis of potential metabolites of ethyl (E)-4-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-1-propenyl] benzoate was achieved, yielding compounds with different substituents on the benzopyran ring . Another study reported the preparation of ethyl 4-[2-(6-methyl-3-pyridyloxy)butyloxy]benzoate as a novel anti-juvenile hormone agent, highlighting the importance of the 4-ethoxycarbonyl group on the benzene ring for its biological activity . Additionally, ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate was synthesized via a "one-pot" nitro-reductive cyclization, with its structure characterized by various spectroscopic methods .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were characterized using techniques such as Fourier-transfer infrared spectroscopy (FT-IR), Proton nuclear magnetic resonance (1H-NMR), Carbon-13 nuclear magnetic resonance (13C-NMR), mass spectrometry, and single crystal X-ray diffraction studies . These analyses provided detailed information on the molecular geometry, functional groups, and electronic properties of the compounds. For example, the novel pyrazole derivative ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate was confirmed using single crystal X-ray diffraction, and its structure was further analyzed using Hirshfeld surface and DFT calculations .

Chemical Reactions Analysis

The studies demonstrate the use of various chemical reactions in the synthesis of ethyl benzoate derivatives. Stereospecific oxidizing reagents and conditions were developed for the synthesis of sensitive systems . Cyclocondensation reactions were employed to produce pyrazole derivatives , and a "one-pot" nitro-reductive cyclization was used for the synthesis of a benzo[d]imidazole derivative . These reactions were optimized to achieve high yields and selectivity for the desired products.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were extensively characterized. The photoluminescence (PL), thin-film solid emission spectra, cyclic voltammetry (CV), and thermogravimetric (TGA) analysis provided insights into the optical and electrochemical properties of the compounds . Molecular electrostatic potential (MEP) studies were conducted to identify reactive sites within the molecules . Additionally, the antioxidant properties of the pyrazole derivative were evaluated in vitro, demonstrating its potential for biological applications .

科学的研究の応用

Synthesis and Chemical Transformations

- Regiospecific Deoxygenation: Ethyl 4-hydroxy-2-methyl-benzoate and related derivatives have been synthesized through regiospecific deoxygenation of resorcylate esters. These processes are crucial in the synthesis of hydroxybenzoates from β-resorcylic ester derivatives, demonstrating the compound's utility in organic synthesis and chemical transformations (Bartlett et al., 1983).

Biological and Medicinal Chemistry

- Biotransformation Products Identification: Research into the biotransformation of UV filters like 2-ethylhexyl 4-(N,N-dimethylamino)benzoate (EDP) has identified metabolites and developed methodologies for their detection in human urine. This study provides insights into the metabolic pathways and potential biological activities of related compounds, emphasizing the significance of understanding their transformation products (León et al., 2009).

Environmental and Analytical Chemistry

- Synthesis of Heteroarotinoids: Ethyl (E)-4-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-1-propenyl]benzoate and its derivatives have shown activity in assays compared to standard trans-retinoic acid, highlighting their potential in environmental chemistry and as analytical standards for chemical analysis (Sunthankar et al., 1990).

Green Chemistry Applications

- Eco-Friendly Synthesis: The application of green chemistry methodologies for the synthesis of aromatic esters, including hydroxybenzoates, emphasizes the importance of environmentally friendly approaches in chemical synthesis. These methods offer improvements and simplifications over traditional procedures, contributing to sustainable development in cosmetic science (Villa et al., 2005).

Phytochemical Research

- Isolation from Natural Sources: Ethyl 4-hydroxy-3,5-dimethoxy-benzoate has been isolated from Scutellaria barbata, a plant used in traditional medicine. This discovery underscores the compound's relevance in phytochemical research and the exploration of natural products for potential therapeutic applications (Wang et al., 2011).

Material Science

- Polymer Chemistry: Research into N-heterocyclic carbene-induced zwitterionic ring-opening polymerization highlights the compound's utility in the synthesis of poly(ethylene oxide)s and block copolymers. This application demonstrates its importance in the development of new polymeric materials with potential industrial applications (Raynaud et al., 2009).

特性

IUPAC Name |

ethyl 4-[2-(3-hydroxypropyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N5O5/c1-4-31-19(29)14-6-8-15(9-7-14)26-13(2)12-25-16-17(22-20(25)26)23(3)21(30)24(18(16)28)10-5-11-27/h6-9,12,27H,4-5,10-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCJNMNODUMKPTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)CCCO)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N5O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-[2-(3-hydroxypropyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

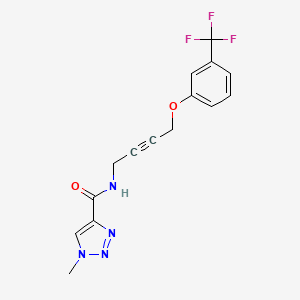

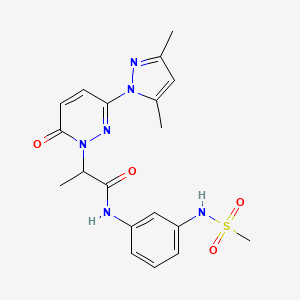

![2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-propylacetamide](/img/structure/B2520822.png)

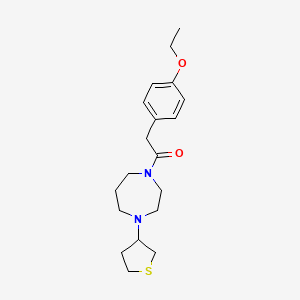

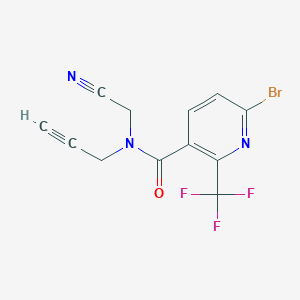

![2-[3-(4-methoxyphenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-4-phenylquinazoline](/img/structure/B2520823.png)

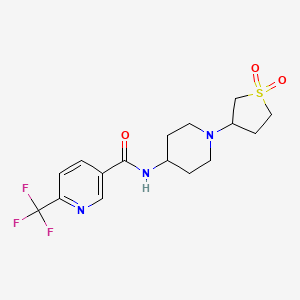

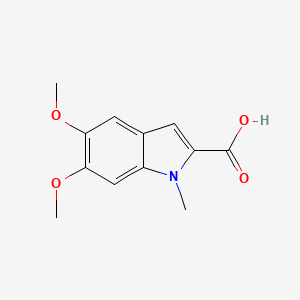

![3-chloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide](/img/structure/B2520826.png)

![N-(3-chlorophenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2520831.png)